REACTION_CXSMILES
|
C(OC(=O)[NH:7][C:8]1([C:11]2[N:16]=[CH:15][C:14]([Br:17])=[CH:13][N:12]=2)[CH2:10][CH2:9]1)(C)(C)C.[ClH:19].O1CCOCC1>C(Cl)Cl>[ClH:19].[ClH:19].[Br:17][C:14]1[CH:15]=[N:16][C:11]([C:8]2([NH2:7])[CH2:9][CH2:10]2)=[N:12][CH:13]=1 |f:4.5.6|
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Name
|
|
Quantity
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1.18 g
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Type
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reactant
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Smiles
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C(C)(C)(C)OC(NC1(CC1)C1=NC=C(C=N1)Br)=O
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Name
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|
Quantity
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5 mL
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Type
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solvent
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Smiles
|
C(Cl)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
the solvents were removed by a stream of N2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |